Huazhongilexin

Description

Properties

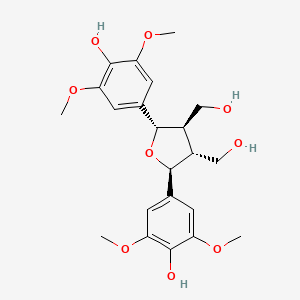

Molecular Formula |

C22H28O9 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

4-[(2S,3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C22H28O9/c1-27-15-5-11(6-16(28-2)19(15)25)21-13(9-23)14(10-24)22(31-21)12-7-17(29-3)20(26)18(8-12)30-4/h5-8,13-14,21-26H,9-10H2,1-4H3/t13-,14-,21+,22+/m0/s1 |

InChI Key |

WKDDUPJDCWIWAP-HCIHMXRSSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H]([C@H](O2)C3=CC(=C(C(=C3)OC)O)OC)CO)CO |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)CO |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Properties

A significant area of research has been the antiviral effects of Huazhongilexin, particularly against SARS-CoV-2. A study conducted on natural inhibitors identified this compound as a promising candidate with an IC50 value of approximately 3.102 μM, indicating its potential efficacy in inhibiting the main protease (Mpro) of SARS-CoV-2 . This suggests that this compound could be explored further as a therapeutic agent in combating COVID-19.

Anticancer Activity

This compound has shown potential as an anticancer agent, particularly against various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects on HepG2 cells (liver cancer) with an IC50 value of 2.57 µM, suggesting significant potential for therapeutic applications in hepatocellular carcinoma . The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapies.

Data Table: Summary of Findings

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | SARS-CoV-2 Mpro | 3.102 | Antiviral activity |

| Study 2 | HepG2 Cells | 2.57 | Cytotoxicity |

| Study 3 | MDA-MB-231 Cells | Not specified | Cytotoxicity |

Case Study 1: Antiviral Efficacy

A research project focused on screening natural compounds for antiviral properties identified this compound as a lead candidate against SARS-CoV-2. Utilizing molecular docking techniques, the study validated its binding affinity to the viral protease, suggesting a mechanism for its inhibitory action.

Case Study 2: Cancer Therapeutics

In another investigation, researchers evaluated the effect of this compound on various cancer cell lines, including HepG2 and MDA-MB-231. The results indicated significant cell death and reduced proliferation rates, warranting further exploration into its use as a chemotherapeutic agent.

Conclusion and Future Directions

This compound exhibits significant promise in both antiviral and anticancer applications. Future research should focus on:

- Clinical Trials : To assess safety and efficacy in human subjects.

- Mechanistic Studies : To elucidate the precise pathways affected by this compound.

- Formulation Development : To enhance bioavailability and therapeutic effectiveness.

The ongoing exploration of this compound could lead to novel therapeutic strategies for treating viral infections and cancers, contributing to advancements in medical science.

Q & A

What are the critical methodological steps for ensuring reproducibility in Huazhongilexin synthesis protocols?

To design a reproducible synthesis protocol, researchers must:

- Detail experimental procedures (e.g., reaction conditions, purification methods) and validate them through triplicate trials.

- Characterize intermediates and final compounds using NMR, HPLC, and mass spectrometry, adhering to IUPAC guidelines for structural elucidation .

- Include explicit storage and handling instructions for reagents and products to mitigate degradation risks .

- Provide raw spectral data in supplementary materials, enabling independent verification .

How can researchers resolve contradictions in this compound’s pharmacological efficacy across preclinical studies?

Contradictions often arise from variability in experimental design. To address this:

- Standardize assay conditions : Use identical cell lines, animal models, and dosage regimens to minimize confounding variables .

- Apply meta-analytical frameworks to aggregate data, identifying outliers through sensitivity analysis .

- Cross-validate findings using orthogonal methods (e.g., in vitro binding assays vs. in vivo efficacy models) .

- Document batch-to-batch purity variations in this compound samples, as impurities may skew results .

What advanced spectroscopic techniques are optimal for characterizing this compound’s structural analogs?

Beyond standard NMR and MS, consider:

- X-ray crystallography : Resolves stereochemical ambiguities in novel analogs .

- Dynamic light scattering (DLS) : Assesses aggregation tendencies in aqueous solutions, critical for bioavailability studies .

- High-resolution mass spectrometry (HRMS) : Confirms exact molecular weights with <1 ppm error, essential for differentiating isobaric compounds .

- Solid-state NMR : Explores polymorphic forms impacting pharmacokinetics .

How should hypothesis-driven research questions be formulated to investigate this compound’s target engagement?

Effective questions must balance specificity and feasibility:

- Example : “Does this compound’s inhibition of [Target X] correlate with its anti-inflammatory efficacy in murine models of [Disease Y]?”

- Methodological alignment : Ensure access to necessary tools (e.g., CRISPR-edited cell lines, target-specific probes) .

- Avoid overbroad inquiries : Narrow scope using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) .

- Predefine success criteria : Establish thresholds for statistical significance (e.g., p < 0.01) and effect sizes .

What statistical methodologies are recommended for analyzing this compound’s dose-response relationships?

- Non-linear regression models : Fit sigmoidal curves to calculate IC50/EC50 values with 95% confidence intervals .

- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I errors .

- Bayesian hierarchical models : Account for inter-study variability in meta-analyses .

- Power analysis : Determine sample sizes a priori to ensure detectable effect sizes (e.g., ≥80% power) .

How can researchers optimize this compound’s pharmacokinetic profiling in cross-species studies?

- Use physiologically based pharmacokinetic (PBPK) modeling : Predict human pharmacokinetics from rodent data by incorporating species-specific metabolic rates .

- Leverage LC-MS/MS : Quantify plasma/tissue concentrations with high sensitivity, validating assays per FDA bioanalytical guidelines .

- Assess protein binding : Use equilibrium dialysis to evaluate free drug fractions impacting efficacy .

What strategies mitigate bias in this compound’s preclinical toxicity assessments?

- Blinded histopathological evaluations : Engage independent pathologists to score organ toxicity .

- Pre-register study protocols : Minimize selective reporting via platforms like Open Science Framework .

- Include positive/negative controls : Validate assay sensitivity (e.g., known hepatotoxins) .

How should contradictory data on this compound’s metabolic stability be interpreted?

- Replicate under standardized conditions : Use pooled human liver microsomes from ≥10 donors to capture metabolic variability .

- Analyze metabolite profiles : UPLC-QTOF identifies degradation products influencing stability .

- Correlate with cytochrome P450 inhibition data : Determine if auto-inhibition skews results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.